Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Description
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a β-amino acid ester derivative featuring a 4-methoxyphenyl substituent. Its molecular formula is C₁₂H₁₈ClNO₃, with a molecular weight of 259.73 g/mol . The compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of chiral molecules and active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances solubility and stability, making it suitable for drug development .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQZDPNVWTMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Acidic hydrolysis with HCl (6M) at 80°C for 6 hours converts the ester to 3-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (yield: 89%) .
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Basic hydrolysis with NaOH (2M) at 60°C for 4 hours produces the sodium carboxylate salt, which is acidified to isolate the free acid.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 6h | Carboxylic acid (HCl salt) | 89% | |
| Basic Hydrolysis | 2M NaOH, 60°C, 4h | Sodium carboxylate | 92% |
Amino Group Reactivity
The primary amine participates in nucleophilic substitutions and condensations:
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Acylation : Reacts with acetyl chloride in dichloromethane (0°C → RT, 12h) to form the corresponding acetamide (yield: 78%).
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Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (3h) to yield imines, confirmed via FT-IR (C=N stretch at 1630 cm⁻¹).
Key Reaction Pathway:
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 2h) reduces the ester to 3-amino-3-(4-methoxyphenyl)propan-1-ol (yield: 85%).
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the amine to a nitro group, though yields are moderate (52%) due to competing side reactions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | H₂, 10% Pd/C, ethanol | Alcohol derivative | 85% | |
| Oxidation | KMnO₄, H₂SO₄, 50°C | Nitro compound | 52% |
Aromatic Electrophilic Substitution
The 4-methoxyphenyl group directs electrophilic attacks to the para position:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the 3-position (meta to methoxy), confirmed by NMR (δ 8.1 ppm, aromatic H) .
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Halogenation : Bromination (Br₂/FeBr₃) yields 3-bromo-4-methoxyphenyl derivatives, though steric hindrance from the ester group limits efficiency (yield: 65%) .
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings for biphenyl synthesis:
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Reacts with arylboronic acids (Pd(OAc)₂, K₂CO₃, dioxane, 105°C) to form biaryl derivatives (yield: 70–80%) .
Example Reaction:
Salt-Specific Reactivity
The hydrochloride salt influences solubility and stability:
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Deprotonation : Neutralization with NaHCO₃ in water releases the free base, enhancing nucleophilicity for alkylation (e.g., with methyl iodide, yield: 75%).
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Thermal Stability : Decomposes above 200°C (DSC data), limiting high-temperature applications.
Comparative Reactivity with Analogues
Reactivity varies with substituent position and electronic effects:
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride has been explored for its potential therapeutic effects. Its structure suggests possible anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways, making this compound a candidate for further pharmacological studies. -
Biochemical Probes
The compound serves as a biochemical probe to study enzyme-substrate interactions. Its amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group enhances hydrophobic interactions, potentially influencing enzyme activity and specificity. -
Synthetic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new chemical entities.
Industrial Applications
This compound is also employed in the formulation of specialty chemicals and materials with specific functional properties. Its unique structural characteristics allow it to be tailored for diverse industrial applications, including the production of agrochemicals and polymers.
Case Studies
-
Therapeutic Potential
A study investigated the analgesic effects of derivatives of ethyl 3-amino-3-(4-methoxyphenyl)propanoate in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a lead compound for drug development. -
Enzyme Interaction Studies
Research focusing on enzyme kinetics revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound differ primarily in the substituents on the phenyl ring, ester group, or amino functionality. These variations influence physicochemical properties, biological activity, and applications.
Alkoxy-Substituted Phenyl Analogs
Key Compounds:
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (Similarity: 0.88)
- Ethyl 3-amino-3-(4-propoxyphenyl)propanoate hydrochloride (Similarity: 0.88)
- Ethyl 3-amino-3-(4-butoxyphenyl)propanoate hydrochloride (Similarity: 0.88) .
| Property | 4-Methoxy (Target) | 4-Ethoxy | 4-Propoxy | 4-Butoxy |
|---|---|---|---|---|
| Substituent | -OCH₃ | -OCH₂CH₃ | -OCH₂CH₂CH₃ | -OCH₂CH₂CH₂CH₃ |
| Molecular Formula | C₁₂H₁₈ClNO₃ | C₁₃H₂₀ClNO₃ | C₁₄H₂₂ClNO₃ | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 259.73 | 273.76 | 287.79 | 301.82 |
| Lipophilicity (LogP) | Moderate | Increased | Higher | Highest |
Key Differences :
Halogen-Substituted Analogs
Key Compounds:
- Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₁H₁₄ClFNO₂, MW 247.69)
- Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (C₁₁H₁₃ClF₂NO₂, MW 265.69)
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (C₁₁H₁₄Cl₂NO₂, MW 266.14)
| Property | 4-Fluoro | 3,5-Difluoro | 4-Chloro |
|---|---|---|---|
| Substituent | -F | -F (positions 3,5) | -Cl |
| Electronic Effect | Weakly electron-withdrawing | Strongly electron-withdrawing | Electron-withdrawing |
| Metabolic Stability | Moderate | High | Moderate |
Key Differences :
Nitro-Substituted and Other Functionalized Analogs
Key Compounds:
- Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (C₁₁H₁₄ClN₂O₄, MW 289.69)
- Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride (C₁₄H₂₂ClNO₃, MW 287.79)
| Property | 3-Nitro | 4-Isopropoxy |
|---|---|---|
| Substituent | -NO₂ | -OCH(CH₃)₂ |
| Reactivity | High (electron-withdrawing) | Moderate (steric hindrance) |
| Applications | Synthetic intermediate | Pharmaceutical intermediate |
Key Differences :
Impurity Profiles in Pharmaceuticals
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is structurally related to impurities in Venlafaxine Hydrochloride, such as Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (Imp. B(EP)) . This impurity introduces a dimethylamino group, altering polarity and requiring stringent purification during API synthesis.
Biological Activity
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is an amino acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms, applications, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- IUPAC Name : Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
The compound features an ethyl ester functional group and a methoxy-substituted phenyl ring, which contribute to its solubility and reactivity in biological systems.
This compound exhibits biological activity through various mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.
- Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, which can influence protein conformation and activity.
These interactions may lead to modulation of enzymatic activities and receptor functions, potentially resulting in therapeutic effects.
1. Anticancer Activity
Recent studies have indicated that derivatives of ethyl 3-amino-3-(4-methoxyphenyl)propanoate exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to ethyl 3-amino-3-(4-methoxyphenyl)propanoate showed IC50 values ranging from 0.69 μM to 11 μM against human cancer cell lines such as HeLa and MDA-MB-231 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | HeLa | 0.69 |
| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | MDA-MB-231 | 11 |
2. Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
3. Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. These effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various derivatives, ethyl 3-amino-3-(4-methoxyphenyl)propanoate was tested against multiple cancer cell lines. The results demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for drug development .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound acts as a competitive inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. This was evidenced by kinetic assays showing altered enzyme activity in the presence of the compound .
Applications in Research and Industry
This compound has diverse applications:
Q & A
Basic Research Questions
Q. How is Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride synthesized and characterized in academic research?
- Synthesis : The compound is typically synthesized via esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Recrystallization from ethanol/water mixtures is commonly used for purification .
- Characterization : Key techniques include:
- NMR Spectroscopy (¹H/¹³C) to confirm the ester group, aromatic protons (4-methoxyphenyl), and amine proton environments .
- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 265.69) .
- Melting Point Analysis (166–170°C range) to assess purity .
Q. What methodologies are employed to assess the purity of this compound?
- HPLC-UV with a C18 column (e.g., Purospher® STAR) and mobile phase (methanol:water with 0.1% TFA) at 1 mL/min flow rate detects impurities at 210–254 nm .
- Titrimetric Methods for quantifying free amine content via acid-base titration .
- Karl Fischer Titration to ensure low moisture content (<0.5%) .
Q. What are the recommended safety protocols for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic residues before disposal and segregate organic waste for incineration .
Advanced Research Questions
Q. How can researchers determine the enantiomeric purity of this compound, and what analytical challenges arise?
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to resolve enantiomers, validated against racemic mixtures .
- Polarimetry : Measure specific rotation (e.g., -6.3° to -7.3° at 20°C for L-enantiomers) to quantify enantiomeric excess .
- Challenges : Baseline separation requires optimization of mobile phase composition and temperature due to structural similarity of enantiomers .
Q. What in vitro or in vivo models are suitable for studying its biological activity?
- Enzyme Inhibition Assays : Screen against serine hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) in HEK293 cells transfected with target receptors .
- In Vivo Pharmacokinetics : Administer orally or intravenously in rodent models, with plasma stability assessed via LC-MS/MS .
Q. What strategies resolve conflicting data in pharmacological profiling?
- Orthogonal Validation : Cross-validate bioactivity results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) .
- Polymorphism Analysis : Perform X-ray crystallography (single-crystal, 298 K) to identify crystal packing effects on solubility or activity .
Q. How can structural modifications optimize solubility without compromising bioactivity?
- Co-Solvent Systems : Test DMSO/water mixtures (≤10% DMSO) for in vitro assays .
- Prodrug Strategies : Replace the ethyl ester with PEGylated or glycosylated moieties to enhance aqueous solubility .
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) while monitoring hydrochloride salt stability .
Methodological Tables
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
